5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Overview
Description
5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE typically involves the reaction of 2-nitrobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve recrystallization or chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Reduction: 5-[(2-aminophenyl)methyl]-1H-1,2,4-triazol-3-amine
Substitution: Various substituted triazoles depending on the electrophile used
Scientific Research Applications
5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms and used as an intermediate in drug synthesis.
1-(5-Methyl-2-nitrophenyl)ethanone: Another compound with a nitrophenyl group, used in various chemical syntheses.
Uniqueness
5-(2-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the nitrophenyl group further enhances its potential for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-9-11-8(12-13-9)5-6-3-1-2-4-7(6)14(15)16/h1-4H,5H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDVXMNVIWQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NN2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394711 | |
Record name | 5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502686-25-1 | |
Record name | 5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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